6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-6(12)4-14(7)3-5/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRZCFMOOYJHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of 5-(Trifluoromethyl)pyridin-2-amine with Ethyl Bromopyruvate
One of the direct approaches to related imidazo[1,2-a]pyridine derivatives involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate under heating conditions.
- Reaction Conditions: The amine (5-(trifluoromethyl)pyridin-2-amine) is dissolved in a mixed solvent system of 1,2-dimethoxyethane and methanol. Ethyl bromopyruvate is added, and the mixture is stirred at 80°C for 14 hours.
- Outcome: This reaction yields ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, a key intermediate with a carboxylate ester at the 2-position.
- Yield: Approximately 42%.
- Purification: Post-reaction, the mixture is concentrated under reduced pressure and purified by silica gel column chromatography.
This method highlights the formation of the imidazo ring via nucleophilic attack of the amino group on the α-bromo ketoester, followed by cyclization.
| Parameter | Details |
|---|---|
| Starting Material | 5-(Trifluoromethyl)pyridin-2-amine (5.15 mmol) |
| Reagent | Ethyl bromopyruvate (6.18 mmol) |
| Solvent | 1,2-Dimethoxyethane / Methanol (1:1 ratio) |
| Temperature | 80 °C |
| Reaction Time | 14 hours |
| Product | Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
| Yield | 42% |
General Multicomponent Reaction Approach for Imidazo[1,2-a]pyridine Derivatives
A versatile and widely applied synthetic route for imidazo[1,2-a]pyridine derivatives involves a multicomponent reaction combining substituted pyridin-2-amine, substituted pyridine-2-carbaldehyde, and an isocyanide compound.
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- A mixture of substituted pyridin-2-amine (1 equivalent) and substituted pyridine-2-carbaldehyde (1 equivalent) is reacted in methanol with p-toluenesulfonic acid (0.2 equivalents) and 2-isocyano-2,4,4-trimethylpentane (1 equivalent) at 70 °C for 12 hours.
- The reaction proceeds via imine formation followed by cyclization with isocyanide to form the imidazo[1,2-a]pyridine core.
- Workup involves dilution with water, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
-
- Deprotection or modification of the N-substituent can be achieved by treatment with HCl/dioxane in methanol at 20 °C (Method B).
- Further functionalization such as arylation at the 3-position can be performed via palladium-catalyzed cross-coupling reactions (Method C).
This multicomponent reaction allows for the introduction of the trifluoromethyl group by using appropriately substituted pyridin-2-amine or pyridine-2-carbaldehyde precursors bearing the trifluoromethyl substituent at the 6-position.
Halogenation and Subsequent Amination for Functionalization
-
- The 3-position of the imidazo[1,2-a]pyridine core can be selectively brominated using N-bromosuccinimide (NBS) in acetonitrile at 30 °C for 5 hours.
- This brominated intermediate serves as a versatile electrophile for further substitution.
-
- The 3-bromo derivative can be reacted with amines in the presence of palladium catalysts (e.g., Pd(0) complexes with phosphine ligands) and base (t-BuONa) in tert-amyl alcohol at 90 °C for 12 hours.
- This palladium-catalyzed amination enables the introduction of amino groups or other substituents at the 3-position, potentially useful for tuning biological activity.
Although this method is more focused on substitution at the 3-position, it is relevant for preparing derivatives of 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine or its analogs.
Reduction of Amide Intermediates to Amines
- Amides derived from the 2-position of the imidazo[1,2-a]pyridine can be reduced to the corresponding amines using borane–dimethyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF).
- The reaction is typically conducted starting at 0 °C and then heated to 60 °C for 6 hours.
- This method is useful for converting carboxamide substituents to primary amines, which is essential for preparing the 2-amine functionality in the target compound.
Summary Table of Key Preparation Methods
Research Findings and Considerations
- The direct cyclization of 5-(trifluoromethyl)pyridin-2-amine with α-bromo ketoesters is a straightforward route but may give moderate yields (~42%), requiring chromatographic purification.
- Multicomponent reactions provide a flexible platform to introduce various substituents, including the trifluoromethyl group, and allow for structural diversification.
- Palladium-catalyzed cross-coupling reactions are valuable for late-stage functionalization, enabling the introduction of diverse amine substituents at specific positions.
- Reduction of amide intermediates to amines is a reliable method to obtain the 2-amine functionality, critical for the target compound.
- Reaction conditions such as temperature, solvent choice, and catalyst loading are crucial for optimizing yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyridines, which can further be utilized in the synthesis of more complex molecules .
Scientific Research Applications
Case Studies
A notable study synthesized a series of derivatives based on 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, demonstrating significant cytotoxic effects against various cancer cell lines. The derivatives exhibited enhanced potency compared to earlier compounds, with some showing IC50 values below 50 micromolar in vitro assays .
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 6b | PI3Kα | 45 | A549 |
| 6c | FLT3 | 30 | MV4-11 |
| 6d | Btk | 20 | Ramos |
Targeting FLT3 Mutations
Research has highlighted the efficacy of imidazo[1,2-a]pyridine derivatives as inhibitors of FLT3 (Fms-like tyrosine kinase 3), particularly in acute myeloid leukemia (AML). The compound has shown activity against FLT3 mutations that confer resistance to existing therapies, making it a valuable lead compound in the development of targeted cancer treatments .
Selected Findings
In a study focused on structural optimization, several derivatives were tested for their ability to inhibit FLT3 variants associated with AML. Compounds derived from this compound displayed promising anti-proliferative effects and induced apoptosis in resistant cell lines.
| Compound | Mutation Type | Inhibition (%) | Cell Line |
|---|---|---|---|
| 5o | FLT3-ITD D835Y | 85 | MOLM-13 |
| 5p | FLT3-ITD F691L | 78 | HL-60 |
Btk Inhibition
The compound has also been explored for its potential as a Bruton’s tyrosine kinase (Btk) inhibitor, which is relevant in treating autoimmune conditions such as rheumatoid arthritis and lupus. Btk plays a critical role in B-cell receptor signaling, and selective inhibition can modulate aberrant immune responses .
Clinical Relevance
Recent patents have outlined the use of imidazo[1,2-a]pyridine derivatives for treating autoimmune disorders, indicating that these compounds can effectively reduce B-cell proliferation and activity.
Agrochemical Applications
The trifluoromethyl group present in the compound enhances its biological activity, making it useful in agrochemical formulations as well. Trifluoromethylpyridine derivatives have been utilized to develop pesticides and herbicides that exhibit improved efficacy against target pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Trifluoromethyl vs. Halogens : The -CF₃ group in the target compound increases lipophilicity (logP ~2.5) compared to -Cl or -F analogs, enhancing membrane permeability but reducing aqueous solubility .
- Amine Position : The -NH₂ group at position 2 (vs. position 3 in 6-fluoro analog) facilitates hydrogen bonding with biological targets, critical for PI3Kα inhibition .
- Carboxylic Acid vs. Amine : The 2-carboxylic acid derivative (Table 1, row 4) exhibits higher polarity, favoring interactions with polar enzyme pockets but limiting blood-brain barrier penetration .
Key Insights:
Biological Activity
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine (TFPI-2A) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of TFPI-2A, including its mechanisms of action, effects on various cell lines, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine ring. This structural characteristic enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. The presence of the trifluoromethyl group is crucial for its biological activity, as it influences the compound's interactions with various biological targets.
The mechanism of action of TFPI-2A involves its interaction with specific molecular targets and pathways. Notably, it has been shown to inhibit phosphoinositide 3-kinase alpha (PI3Kα), an important target in cancer therapy. This inhibition is significant as PI3K signaling plays a critical role in cell proliferation and survival in various cancer types. Additionally, TFPI-2A has been reported to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Anticancer Properties
Research indicates that TFPI-2A exhibits notable antiproliferative activity against several cancer cell lines:
- Human Non-Small Cell Lung Cancer : Inhibits growth in HCC827 and A549 cell lines.
- Human Neuroblastoma : Effective against SH-SY5Y cells.
- Leukemia : Shows activity against HEL cells.
- Breast Cancer : Inhibits MCF-7 cell proliferation.
The compound's ability to disrupt the cell cycle through CDK inhibition contributes to its anticancer effects.
Cellular Effects
TFPI-2A impacts various cellular processes, including apoptosis and gene expression modulation. Its binding interactions with biomolecules lead to changes in cellular signaling pathways that can result in reduced tumor growth and altered cellular metabolism.
Dosage Effects and Stability
The effects of TFPI-2A vary with dosage in animal models. Lower doses tend to exhibit therapeutic effects such as tumor growth inhibition, while higher doses may lead to cytotoxicity. Stability studies indicate that TFPI-2A remains stable under standard storage conditions; however, its biological activity may diminish over time if not stored properly.
Metabolic Pathways
TFPI-2A undergoes phase I and phase II metabolic reactions involving oxidation and conjugation. Understanding these metabolic pathways is essential for optimizing the pharmacokinetic profile of the compound for therapeutic use.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of TFPI-2A compared to related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Chloro)imidazo[1,2-a]pyridin-2-amine | Chlorine substituent at position 6 | Less lipophilic than trifluoromethyl variant |
| 6-(Fluoro)imidazo[1,2-a]pyridin-2-amine | Fluorine substituent at position 6 | Lower metabolic stability compared to trifluoromethyl |
| 4-Aminoquinazoline derivatives | Contains a quinazoline core | Known for PI3K inhibition but structurally distinct |
| Imidazo[1,2-a]pyridine derivatives | General class without specific substitutions | Broader range of biological activities |
The trifluoromethyl group in TFPI-2A enhances its lipophilicity and metabolic stability compared to other halogenated derivatives, significantly contributing to its potential as a therapeutic agent.
Case Studies and Research Findings
Recent studies have highlighted the potential of TFPI-2A in cancer treatment:
- In vitro Studies : Demonstrated significant antiproliferative effects across multiple cancer cell lines, indicating broad-spectrum activity against different types of tumors.
- In vivo Models : Animal studies have shown that TFPI-2A effectively inhibits tumor growth at specific dosages without severe toxicity, supporting its therapeutic potential.
- Mechanistic Insights : Investigations into the molecular interactions have revealed that TFPI-2A's binding affinity for PI3Kα is crucial for its anticancer properties, paving the way for further drug development based on this scaffold .
Q & A
Q. How is biological activity evaluated for derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
